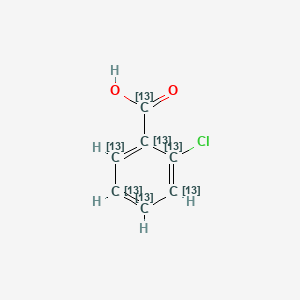![molecular formula C24H30O7 B12412598 (7S,8S,9R)-9-(3,4-dimethoxyphenyl)-4-methoxy-7,8-bis(trideuteriomethoxymethyl)-6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxole](/img/structure/B12412598.png)
(7S,8S,9R)-9-(3,4-dimethoxyphenyl)-4-methoxy-7,8-bis(trideuteriomethoxymethyl)-6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (7S,8S,9R)-9-(3,4-dimethoxyphenyl)-4-methoxy-7,8-bis(trideuteriomethoxymethyl)-6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxole is a complex organic molecule characterized by its unique structure and stereochemistry
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (7S,8S,9R)-9-(3,4-Dimethoxyphenyl)-4-methoxy-7,8-bis(trideuteriomethoxymethyl)-6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxole umfasst mehrere Schritte, ausgehend von leicht verfügbaren Vorstufen. Die wichtigsten Schritte umfassen typischerweise:
Bildung des Benzo[g][1,3]benzodioxol-Kerns: Dies kann durch eine Reihe von Cyclisierungsreaktionen mit geeigneten Phenol- und Aldehydvorstufen erreicht werden.
Einführung von Methoxygruppen: Methoxygruppen werden durch Methylierungsreaktionen mit Reagenzien wie Methyliodid (CH3I) in Gegenwart einer Base wie Kaliumcarbonat (K2CO3) eingeführt.
Einbau von Trideuteriomethoxymethylgruppen: Dieser Schritt beinhaltet die Verwendung von Trideuteriomethyliodid (CD3I) unter ähnlichen Bedingungen, um die deuterierten Methoxygruppen einzuführen.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung des Synthesewegs beinhalten, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und Umweltauswirkungen zu minimieren. Dazu könnte die Verwendung von kontinuierlichen Strömungsreaktoren für eine effiziente Reaktionssteuerung und die Skalierung des Prozesses gehören.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Die Verbindung (7S,8S,9R)-9-(3,4-Dimethoxyphenyl)-4-methoxy-7,8-bis(trideuteriomethoxymethyl)-6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxole kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Methoxygruppen können mit Oxidationsmitteln wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) zu entsprechenden Aldehyden oder Carbonsäuren oxidiert werden.
Reduktion: Die Verbindung kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) zu entsprechenden Alkoholen reduziert werden.
Substitution: Die Methoxygruppen können durch nukleophile Substitutionsreaktionen mit Reagenzien wie Natriumhydrid (NaH) und geeigneten Elektrophilen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat (KMnO4), Chromtrioxid (CrO3)
Reduktion: Lithiumaluminiumhydrid (LiAlH4), Natriumborhydrid (NaBH4)
Substitution: Natriumhydrid (NaH), Methyliodid (CH3I), Trideuteriomethyliodid (CD3I)
Hauptprodukte
Oxidation: Aldehyde, Carbonsäuren
Reduktion: Alkohole
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Elektrophil
Wissenschaftliche Forschungsanwendungen
Chemie: Es kann als Baustein für die Synthese komplexerer Moleküle und als Modellverbindung für die Untersuchung von Reaktionsmechanismen verwendet werden.
Biologie: Die einzigartige Struktur der Verbindung kann es ihr ermöglichen, mit biologischen Makromolekülen zu interagieren, was sie zu einem potenziellen Kandidaten für die Arzneimittelforschung und -entwicklung macht.
Medizin: Seine potenzielle biologische Aktivität könnte für therapeutische Anwendungen wie entzündungshemmende oder Antikrebsmittel untersucht werden.
Industrie: Die Verbindung könnte bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften wie Polymeren oder Beschichtungen verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von (7S,8S,9R)-9-(3,4-Dimethoxyphenyl)-4-methoxy-7,8-bis(trideuteriomethoxymethyl)-6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxole ist nicht vollständig geklärt, aber es wird vermutet, dass er Interaktionen mit spezifischen molekularen Zielen und Signalwegen beinhaltet. Die Methoxy- und Trideuteriomethoxymethylgruppen können eine Rolle bei der Modulation der Aktivität der Verbindung spielen, indem sie ihre Bindungsaffinität und Selektivität für Zielproteine oder Enzyme beeinflussen.
Wirkmechanismus
The mechanism of action of (7S,8S,9R)-9-(3,4-dimethoxyphenyl)-4-methoxy-7,8-bis(trideuteriomethoxymethyl)-6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxole is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The methoxy and trideuteriomethoxymethyl groups may play a role in modulating the compound’s activity by affecting its binding affinity and selectivity for target proteins or enzymes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3,4-Dimethoxyphenylessigsäure: Eine verwandte Verbindung mit ähnlichen Methoxysubstituenten, aber ohne den Benzo[g][1,3]benzodioxol-Kern.
3,4-Dimethoxyphenylacetonitril: Eine weitere verwandte Verbindung mit einer Nitrilgruppe anstelle des Benzo[g][1,3]benzodioxol-Kerns.
3,4-Dimethoxyphenethylalkohol: Eine einfachere Verbindung mit ähnlichen Methoxygruppen, aber einer anderen Kernstruktur.
Einzigartigkeit
Die Einzigartigkeit von (7S,8S,9R)-9-(3,4-Dimethoxyphenyl)-4-methoxy-7,8-bis(trideuteriomethoxymethyl)-6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxole liegt in seiner komplexen Struktur und Stereochemie, die einzigartige chemische und biologische Eigenschaften verleihen können, die in einfacheren verwandten Verbindungen nicht vorkommen.
Eigenschaften
Molekularformel |
C24H30O7 |
|---|---|
Molekulargewicht |
436.5 g/mol |
IUPAC-Name |
(7S,8S,9R)-9-(3,4-dimethoxyphenyl)-4-methoxy-7,8-bis(trideuteriomethoxymethyl)-6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxole |
InChI |
InChI=1S/C24H30O7/c1-25-11-16-8-15-10-20(29-5)23-24(31-13-30-23)22(15)21(17(16)12-26-2)14-6-7-18(27-3)19(9-14)28-4/h6-7,9-10,16-17,21H,8,11-13H2,1-5H3/t16-,17-,21+/m1/s1/i1D3,2D3 |
InChI-Schlüssel |
LBJCUHLNHSKZBW-LYZBYZGUSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])OC[C@H]1CC2=CC(=C3C(=C2[C@H]([C@@H]1COC([2H])([2H])[2H])C4=CC(=C(C=C4)OC)OC)OCO3)OC |
Kanonische SMILES |
COCC1CC2=CC(=C3C(=C2C(C1COC)C4=CC(=C(C=C4)OC)OC)OCO3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



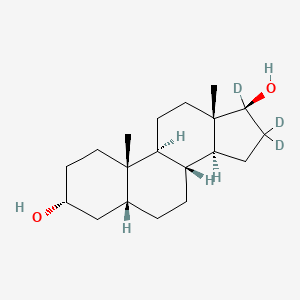
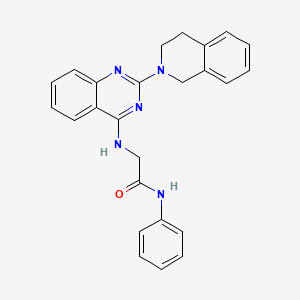
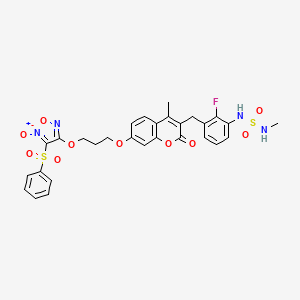



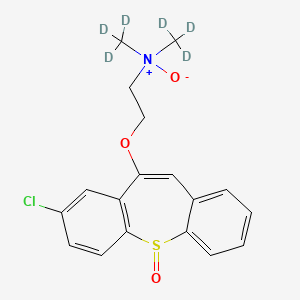




![4-amino-1-[(2S,5R)-3-fluoro-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one](/img/structure/B12412594.png)
